N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Description
N-(2-Methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidine core substituted with a phenyl group at position 2, a methyl group at position 1, and a ketone at position 3. The 3-carboxamide moiety is further modified with a 2-methoxybenzyl group.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22-18(23)12-16(19(22)14-8-4-3-5-9-14)20(24)21-13-15-10-6-7-11-17(15)25-2/h3-11,16,19H,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUVQTGZJSVZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the methoxybenzyl moiety. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methoxybenzyl Moiety: This can be done using nucleophilic substitution reactions with suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl moiety or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Core Heterocycle Variations
Implications :
Substituent Analysis
| Compound ID | Key Substituents |
|---|---|
| Target Compound | 2-Methoxybenzyl, 2-phenyl, 1-methyl |
| 923113-33-1 | 2-Chlorophenylmethyl, 3-phenyl, 5-methyl |
| 923216-66-4 | 4-Chlorobenzoyl, 3-methylbenzofuran, furan-2-carboxamide |
Functional Impact :
- The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects and lipophilicity, balancing solubility and membrane permeability.
- Chlorophenyl groups (e.g., in 923113-33-1) enhance electrophilicity and may increase binding affinity to hydrophobic pockets but could raise toxicity concerns.
Pharmacophore Overlap and Divergence
- Common Features : All compounds retain the carboxamide group, critical for hydrogen bonding with biological targets.
- Divergence :
- The target compound lacks aromatic nitrogen atoms in its core, unlike 923113-33-1, which may reduce interactions with metal ions in enzyme active sites.
- The absence of halogens (e.g., chlorine) in the target compound contrasts with 923113-33-1 and 923216-66-4, suggesting differences in electronic properties and metabolic pathways .
Limitations of Available Data
Consequently, this comparison relies solely on structural inferences rather than empirical findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
